2,5-Bis(4-chlorobenzylidene)cyclopentanone 2,5-Bis(4-chlorobenzylidene)cyclopentanone
Brand Name: Vulcanchem
CAS No.: 42019-88-5
VCID: VC3911521
InChI: InChI=1S/C19H14Cl2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+
SMILES: C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl
Molecular Formula: C19H14Cl2O
Molecular Weight: 329.2 g/mol

2,5-Bis(4-chlorobenzylidene)cyclopentanone

CAS No.: 42019-88-5

Cat. No.: VC3911521

Molecular Formula: C19H14Cl2O

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

2,5-Bis(4-chlorobenzylidene)cyclopentanone - 42019-88-5

Specification

CAS No. 42019-88-5
Molecular Formula C19H14Cl2O
Molecular Weight 329.2 g/mol
IUPAC Name (2E,5E)-2,5-bis[(4-chlorophenyl)methylidene]cyclopentan-1-one
Standard InChI InChI=1S/C19H14Cl2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+
Standard InChI Key HOAWLEKLGGIUDF-JOBJLJCHSA-N
Isomeric SMILES C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1
SMILES C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl
Canonical SMILES C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Configuration

2,5-Bis(4-chlorobenzylidene)cyclopentanone (C₁₉H₁₄Cl₂O) features two 4-chlorobenzylidene groups attached to a cyclopentanone core. The Claisen-Schmidt condensation positions the substituents at the 2- and 5-positions of the ketone, resulting in an E,E-configuration across the α,β-unsaturated carbonyl systems . Crystallographic data confirm mirror symmetry, with the carbonyl oxygen lying on the crystallographic mirror plane .

Table 1: Crystallographic Parameters of 2,5-Bis(4-chlorobenzylidene)cyclopentanone

ParameterValue
Crystal systemOrthorhombic
Space groupPnma
a (Å)6.1029 (4)
b (Å)35.7084 (18)
c (Å)7.2217 (6)
Volume (ų)1573.79 (18)
Z4
Density (g/cm³)1.389
F(000)680

Data from .

Supramolecular Interactions

Weak C–H⋯O hydrogen bonds (H⋯O = 2.47 Å, C–H⋯O = 127°) link molecules into chains along the100 direction . These interactions, alongside van der Waals forces, stabilize the crystal lattice.

Synthesis and Optimization

Claisen-Schmidt Condensation

The compound is synthesized via base-catalyzed condensation:

  • Reagents: Cyclopentanone (0.84 g, 0.01 mol), 4-chlorobenzaldehyde (2.80 g, 0.02 mol) .

  • Conditions: Ethanolic NaOH (0.1 M, 30 mL), stirred at 278–283 K for 3 hours .

  • Workup: Filtration and recrystallization from ethanol or DMF yields colorless crystals (86%) .

Alternative methods use H₂SO₄ in methanol/2-butanol, though yields are unreported .

Biological Activity

Antiproliferative Effects

Against HeLa cervical cancer cells:

  • IC₅₀: 5.376 mM .

  • Comparison: Less active than 2,5-bis(4-hydroxybenzylidene)cyclopentanone (IC₅₀ = 0.656 mM) .
    The electron-withdrawing chloro groups may reduce cellular uptake compared to hydroxyl analogs .

Polymer Science Applications

Poly[2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone]

  • Synthesis: Nitration followed by oxidative polymerization .

  • Thermal Stability: 5% weight loss at 440°C (TGA) .

  • Crystallinity: Semi-crystalline structure with sharp XRD peaks at 2θ = 5–45° .

Table 2: Thermal and Structural Properties of Polymer Derivative

PropertyValue
Decomposition onset440°C
CrystallinitySemi-crystalline
SolubilityInsoluble in common solvents

Data from .

Theoretical Insights

Charge Density Analysis

PPP (SCF)-CI calculations on the monomer reveal:

  • Electron-rich sites: Nitro and carbonyl groups (charge density = +0.5279 e) .

  • Bond orders: C=C bonds in benzylidene groups exhibit high π-character (bond order = 0.811) .

Molecular Orbital Interactions

HOMO-LUMO gaps suggest charge transfer from chlorophenyl rings to the cyclopentanone core, influencing reactivity .

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